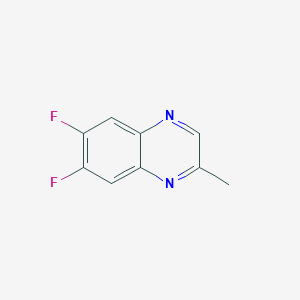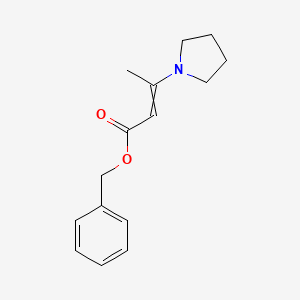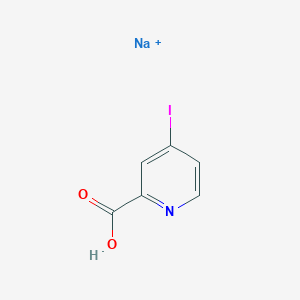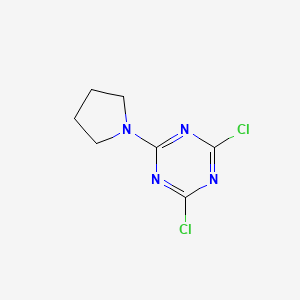![molecular formula C13H10ClFN2 B11725521 (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine typically involves the condensation of 2-chlorobenzaldehyde with 2-fluorophenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(2-chlorophenyl)-2-[(2-bromophenyl)methylidene]hydrazine
- (2E)-1-(2-chlorophenyl)-2-[(2-iodophenyl)methylidene]hydrazine
- (2E)-1-(2-chlorophenyl)-2-[(2-methylphenyl)methylidene]hydrazine
Uniqueness
The presence of both chlorine and fluorine atoms in (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H10ClFN2 |
|---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
2-chloro-N-[(Z)-(2-fluorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H10ClFN2/c14-11-6-2-4-8-13(11)17-16-9-10-5-1-3-7-12(10)15/h1-9,17H/b16-9- |
InChI Key |
XUMZZOFSGKQHPZ-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=CC=CC=C2Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B11725441.png)





![3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea](/img/structure/B11725477.png)

![3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B11725487.png)

![2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B11725507.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)


